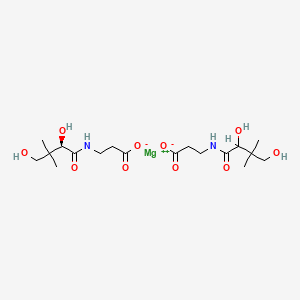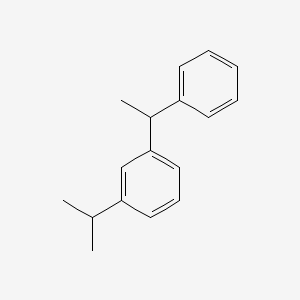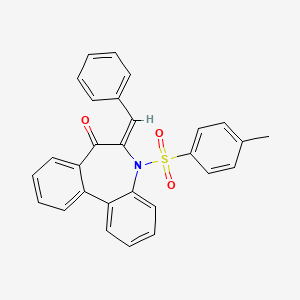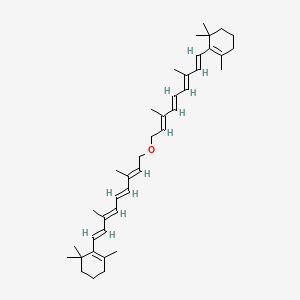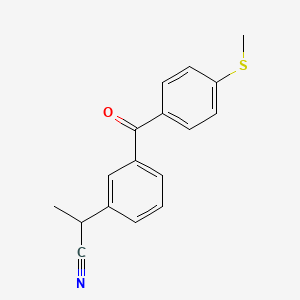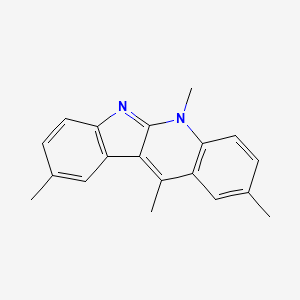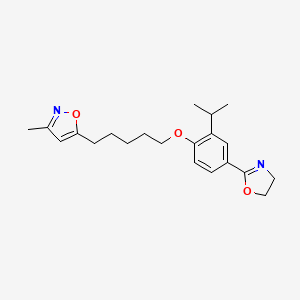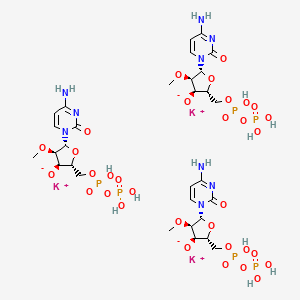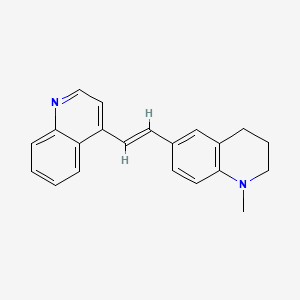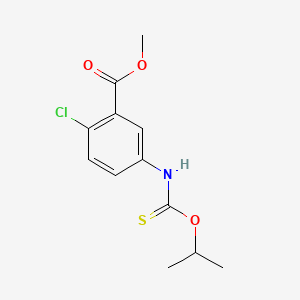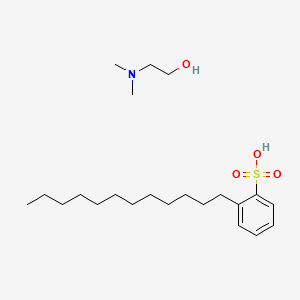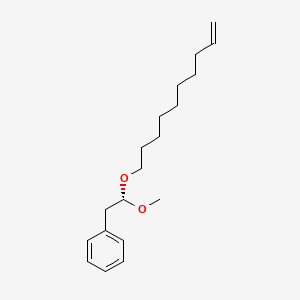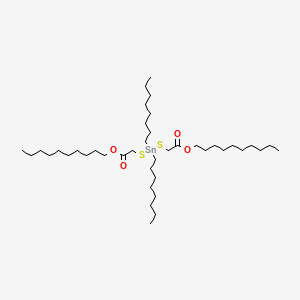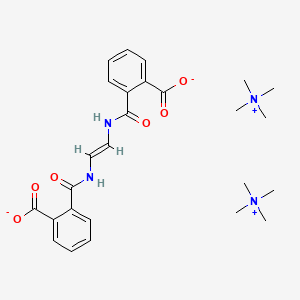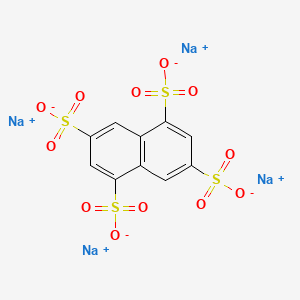
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate is a chemical compound with the molecular formula C10H4Na4O12S4. It is a tetrasulfonated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its high solubility in water and its use in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include elevated temperatures and controlled addition of reagents to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide, filtered, and purified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3,5,7-tetrasulfonic acid.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Naphthalene-1,3,5,7-tetrasulfonic acid.
Reduction: Naphthalene derivatives with reduced sulfonate groups.
Substitution: Various naphthalene derivatives with different functional groups replacing the sulfonate groups.
Scientific Research Applications
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
Mechanism of Action
The mechanism of action of tetrasodium naphthalene-1,3,5,7-tetrasulphonate involves its interaction with molecular targets through its sulfonate groups. These groups can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The pathways involved include binding to enzymes and receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium naphthalene-1,3,6,8-tetrasulphonate
- Tetrasodium naphthalene-2,4,6,8-tetrasulphonate
- Tetrasodium naphthalene-1,2,3,4-tetrasulphonate
Uniqueness
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This pattern affects its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that other tetrasulfonated naphthalene derivatives may not fulfill.
Properties
CAS No. |
25779-05-9 |
|---|---|
Molecular Formula |
C10H4Na4O12S4 |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
tetrasodium;naphthalene-1,3,5,7-tetrasulfonate |
InChI |
InChI=1S/C10H8O12S4.4Na/c11-23(12,13)5-1-7-8(10(3-5)26(20,21)22)2-6(24(14,15)16)4-9(7)25(17,18)19;;;;/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22);;;;/q;4*+1/p-4 |
InChI Key |
LLRBXZUIOCTLSN-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


